2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is known for its diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydroxyethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents include ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrazolone derivatives, while reduction can produce hydroxyethyl-substituted pyrazolones.
Scientific Research Applications
2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(2-hydroxyethyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(2-hydroxyethyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to its analogs, 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the phenyl group, which enhances its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
67056-21-7 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c14-7-6-13-11(15)8-10(12-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
InChI Key |
QTVCIDQXAZRFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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